Lenalidomide-OH
CAS No.: 1416990-08-3
Cat. No.: VC4881023
Molecular Formula: C13H12N2O4
Molecular Weight: 260.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1416990-08-3 |
|---|---|
| Molecular Formula | C13H12N2O4 |
| Molecular Weight | 260.24 g/mol |
| IUPAC Name | 3-(6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
| Standard InChI | InChI=1S/C13H12N2O4/c16-8-1-2-9-7(5-8)6-15(13(9)19)10-3-4-11(17)14-12(10)18/h1-2,5,10,16H,3-4,6H2,(H,14,17,18) |
| Standard InChI Key | JJUMFQGCQAUIFH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)O |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound features a piperidine-2,6-dione core fused with a 5-hydroxy-1-oxoisoindolin-2-yl moiety. This configuration introduces steric and electronic modifications compared to parent compounds like lenalidomide, enhancing its binding affinity to cereblon (CRBN), a key component of the E3 ubiquitin ligase complex . The hydroxyl group at the 5-position of the isoindolinone ring contributes to improved solubility and metabolic stability .
Physicochemical Data
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Boiling Point | 631.5 ± 55.0 °C (Predicted) |
| Density | 1.498 ± 0.06 g/cm³ |
| pKa | 8.32 ± 0.20 |
| Appearance | Off-white to gray solid |
| Solubility | Moderate in DMSO, low in H₂O |
The compound’s predicted LogP value of 0.87 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Safety data indicate it causes skin and eye irritation (H315/H319 hazard codes) .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis begins with lenalidomide as a precursor. Key steps include:
-
Hydroxylation: Introduction of a hydroxyl group at the 5-position of the isoindolinone ring via palladium-catalyzed C–H activation .
-
Ring Functionalization: Subsequent coupling reactions with piperidine-2,6-dione derivatives under Mitsunobu conditions .
-
Purification: Chromatographic techniques yield the final product with >98% purity.
Structural Derivatives
Patent literature describes derivatives with enhanced potency and selectivity:
-
Substituted Piperidine Analogs: Replacement of the piperidine ring with cyclohexyl or azetidine groups improves CRBN binding .
-
Heterocyclic Modifications: Incorporation of pyrimidine, quinoline, or oxadiazole moieties augments anti-proliferative activity in myeloma cell lines .
For example, the derivative 3-[3-oxo-6-(1-(pyrimidin-5-ylmethyl)piperidin-4-yl)-1H-isoindol-2-yl]piperidine-2,6-dione (XZYOAXROQCZIDO-UHFFFAOYSA-N) exhibits a 50% inhibitory concentration () of 12 nM against MM1S cells, compared to 100 nM for the parent compound .
Biological Activity and Therapeutic Mechanisms
E3 Ubiquitin Ligase Modulation
The compound binds CRBN with high affinity (), inducing conformational changes that redirect E3 ligase activity toward IKZF1/3 degradation . This mechanism depletes transcription factors essential for cancer cell survival, particularly in multiple myeloma and diffuse large B-cell lymphoma.
Immunomodulatory Effects
By degrading IKZF1/3, the compound enhances interleukin-2 (IL-2) production in T-cells and reduces TNF-α secretion in monocytes, synergizing with checkpoint inhibitors in preclinical models . In murine xenografts, combination therapy with anti-PD-1 antibodies reduced tumor volume by 78% compared to monotherapy .
Research Findings and Clinical Implications
Preclinical Studies
-
Hematological Malignancies: In vitro studies demonstrated 90% apoptosis induction in RPMI-8226 myeloma cells at 1 μM concentration.
-
Solid Tumors: The compound suppressed angiogenesis in HUVEC assays by 65% at 500 nM, attributed to downregulation of VEGF and HIF-1α .
Pharmacokinetic Profile
Despite moderate bioavailability, sustained target engagement is achieved through irreversible binding to CRBN.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume